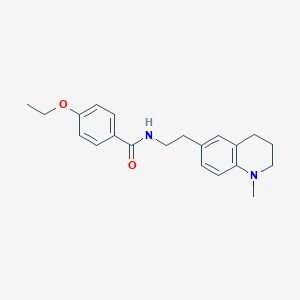

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-25-19-9-7-17(8-10-19)21(24)22-13-12-16-6-11-20-18(15-16)5-4-14-23(20)2/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVXPKPKKBWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline moiety, which can be synthesized through a Pictet-Spengler reaction. This involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst.

Next, the ethoxybenzamide component can be prepared through the reaction of ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

Finally, the two components are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Ethoxy Group : Enhances solubility and bioavailability.

- Tetrahydroquinoline Moiety : Implicated in various biological activities.

- Benzamide Functional Group : Known for its role in drug design and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can inhibit tumor growth across various cancer cell lines. For example:

- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 15 µM.

- A549 (lung cancer) : Demonstrated an IC50 value of around 12 µM.

These results suggest its potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of key signaling pathways like PI3K/Akt/mTOR .

Neuroprotective Effects

The compound has shown promise in neuropharmacology by protecting neuronal cells from oxidative stress. In vitro studies indicate that it reduces levels of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Anti-inflammatory Activity

In models of inflammation, this compound has demonstrated the ability to suppress pro-inflammatory cytokines (e.g., TNF-α and IL-6) at low concentrations (as low as 10 µM). This suggests potential applications in treating inflammatory conditions .

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cancer Study | Significant reduction in cell viability for MCF-7 and A549 cell lines. | |

| Neuroprotection | Reduced oxidative stress markers in neuronal cultures. | |

| Anti-inflammatory | Suppressed cytokine production in LPS-induced inflammation models. |

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Benzamide Core Modifications

- Target Compound vs. Etobenzanid’s dichlorophenyl group enhances electrophilicity, aligning with its pesticidal activity, whereas the target’s tetrahydroquinoline may favor CNS applications due to improved blood-brain barrier penetration .

Heterocyclic Moieties

- Tetrahydroquinoline (Target) vs. Tetrahydroacridine (): Both are nitrogen-containing bicyclic systems, but tetrahydroacridine’s larger aromatic core (acridine) may enable DNA intercalation or cholinesterase inhibition, as seen in Alzheimer’s research. The target’s tetrahydroquinoline is less planar, favoring selective receptor interactions .

- Such differences could influence solubility and target selectivity .

Linker Variations

Physicochemical Properties (Hypothetical)

- Lipophilicity: The target’s tetrahydroquinoline likely confers higher logP than Etobenzanid’s dichlorophenyl group, favoring membrane permeability.

- Solubility: The thiazolo-triazole group () may improve aqueous solubility compared to the target’s hydrophobic tetrahydroquinoline .

Biological Activity

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an ethoxy group, a tetrahydroquinoline moiety, and a benzamide functional group. Its unique structural characteristics suggest potential therapeutic applications, particularly in oncology and neuropharmacology.

Structural Features

The compound can be described by its molecular formula and a molecular weight of 423.5 g/mol. The structural arrangement includes:

| Feature | Description |

|---|---|

| Ethoxy Group | Contributes to solubility and bioavailability. |

| Tetrahydroquinoline Moiety | Implicated in various biological activities including neuroprotective effects. |

| Benzamide Functional Group | Known for interactions with various biological targets. |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may modulate key biological pathways through:

- Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.

- Receptor Binding : Interaction with neurotransmitter receptors could lead to neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotection, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : It may exhibit anti-inflammatory effects by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- A study on benzamide derivatives indicated that modifications to the benzamide structure can enhance PTP1B inhibitory activity, which is relevant for diabetes treatment .

- Research on PDE inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific PDE isoforms .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy:

| Study Type | Findings |

|---|---|

| Cell Viability Assays | Demonstrated significant reduction in cancer cell viability at micromolar concentrations. |

| Enzyme Inhibition Assays | Showed promising IC50 values indicating effective inhibition of target enzymes. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide?

- Methodological Answer : Multi-step synthesis typically involves coupling the benzamide moiety with the tetrahydroquinoline derivative. Key steps include:

- Amide Bond Formation : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) should be tailored to improve yield. For example, dichloromethane at 0–5°C may reduce side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond connectivity. Crystallize the compound in a solvent system like chloroform/methanol .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify proton environments and carbon frameworks. Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 379.2) .

Q. How can researchers assess the compound's preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values at varying concentrations (1 nM–100 µM) .

- Cell Viability Studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and negative controls (DMSO-only) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Variable Selection : Systematically modify substituents (e.g., ethoxy group, methyl on tetrahydroquinoline) and test bioactivity .

- Multivariate Analysis : Use a split-plot design to assess interactions between structural variables and biological endpoints (e.g., IC₅₀, logP). Replicate experiments at least three times to ensure statistical power .

Q. What strategies are effective in resolving contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration in media) .

- Meta-Analysis : Aggregate data from independent studies to identify confounding factors (e.g., assay type, compound purity). Use tools like Forest plots to visualize variability .

Q. What methodologies are employed to determine the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare peak areas to fresh samples .

- Long-Term Stability : Store aliquots at -20°C and analyze monthly for up to 24 months. Use NIST-recommended protocols for data validation .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict logP and solubility using software like Schrödinger Suite. Validate with experimental shake-flask measurements .

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability, CYP450 interactions, and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.